molecular formula C13H19FO2 B7997749 1-(4-Fluoro-3-n-pentoxyphenyl)ethanol

1-(4-Fluoro-3-n-pentoxyphenyl)ethanol

Cat. No.: B7997749
M. Wt: 226.29 g/mol
InChI Key: JWOPKGPQSZHTKI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-n-pentoxyphenyl)ethanol is an organic compound with the molecular formula C13H19FO2 It is characterized by the presence of a fluoro group and a pentoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanol typically involves the reaction of 4-fluoro-3-n-pentoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-n-pentoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanone.

    Reduction: Formation of 1-(4-Fluoro-3-n-pentoxyphenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-n-pentoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluoro and pentoxy groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-n-pentoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro group can enhance the compound’s binding affinity to certain targets, while the pentoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanol: Lacks the pentoxy group, which may affect its solubility and reactivity.

    1-(4-Methoxyphenyl)ethanol: Contains a methoxy group instead of a fluoro group, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)ethanol:

Uniqueness

1-(4-Fluoro-3-n-pentoxyphenyl)ethanol is unique due to the combination of the fluoro and pentoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-3-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPKGPQSZHTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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